N-(3,4-DICHLOROPHENYL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE
Description
N-(3,4-DICHLOROPHENYL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE is a synthetic organic compound. It features a dichlorophenyl group and an isoindoline-1,3-dione moiety connected by a butanamide linker. This compound may be of interest in various fields such as medicinal chemistry, organic synthesis, and material science due to its unique structural characteristics.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c19-14-8-7-11(10-15(14)20)21-16(23)6-3-9-22-17(24)12-4-1-2-5-13(12)18(22)25/h1-2,4-5,7-8,10H,3,6,9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRDCIZTDXWTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE typically involves the following steps:
Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the cyclization of phthalic anhydride with an appropriate amine.
Attachment of the Butanamide Linker: The isoindoline-1,3-dione is then reacted with a butanoyl chloride derivative under basic conditions to form the butanamide linkage.
Introduction of the Dichlorophenyl Group: Finally, the dichlorophenyl group is introduced via a nucleophilic substitution reaction using a suitable dichlorophenylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butanamide linker or the phenyl ring.
Reduction: Reduction reactions could target the carbonyl groups in the isoindoline-1,3-dione moiety.
Substitution: The dichlorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Pharmaceuticals: Its structural features suggest potential use in the development of pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry
Material Science: The compound’s unique structure could be exploited in the design of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
- N-(3,4-Dichlorophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
